3,4-Dibromopyridine 1-oxide 3,4-Dibromopyridine 1-oxide
Brand Name: Vulcanchem
CAS No.: 13535-02-9
VCID: VC20998855
InChI: InChI=1S/C5H3Br2NO/c6-4-1-2-8(9)3-5(4)7/h1-3H
SMILES: C1=C[N+](=CC(=C1Br)Br)[O-]
Molecular Formula: C5H3Br2NO
Molecular Weight: 252.89 g/mol

3,4-Dibromopyridine 1-oxide

CAS No.: 13535-02-9

Cat. No.: VC20998855

Molecular Formula: C5H3Br2NO

Molecular Weight: 252.89 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dibromopyridine 1-oxide - 13535-02-9

Specification

CAS No. 13535-02-9
Molecular Formula C5H3Br2NO
Molecular Weight 252.89 g/mol
IUPAC Name 3,4-dibromo-1-oxidopyridin-1-ium
Standard InChI InChI=1S/C5H3Br2NO/c6-4-1-2-8(9)3-5(4)7/h1-3H
Standard InChI Key FIBNBZXWIOAHKT-UHFFFAOYSA-N
SMILES C1=C[N+](=CC(=C1Br)Br)[O-]
Canonical SMILES C1=C[N+](=CC(=C1Br)Br)[O-]

Introduction

Chemical Structure and Identification

3,4-Dibromopyridine 1-oxide is a dibrominated pyridine derivative with an N-oxide functional group. The compound features bromine atoms at positions 3 and 4 of the pyridine ring, with an oxygen atom attached to the nitrogen in position 1. This unique arrangement contributes to its distinctive chemical behavior and reactivity patterns.

Chemical Identifiers

The compound 3,4-Dibromopyridine 1-oxide can be identified through various standardized chemical identifiers. Its CAS number is 13535-02-9, which distinguishes it from other dibromopyridine derivatives like 3,5-Dibromopyridine 1-oxide (CAS: 2402-99-5) . While specific spectral data for 3,4-Dibromopyridine 1-oxide is limited in the available search results, compounds of this class typically exhibit characteristic infrared and NMR spectral patterns that reflect their structural elements.

Physical Properties

Like other dibromopyridine N-oxides, 3,4-Dibromopyridine 1-oxide is expected to appear as a crystalline solid, typically white to beige in color. By comparison to the isomeric 3,5-Dibromopyridine 1-oxide, which has a melting point of 134-144°C , 3,4-Dibromopyridine 1-oxide likely exhibits a similar thermal profile, though the specific melting point may differ due to the different positioning of the bromine atoms.

Synthesis Methods and Preparation

The synthesis of 3,4-Dibromopyridine 1-oxide typically follows common preparation methods for pyridine N-oxides, adapted to account for the specific bromination pattern.

Purification Methods

Purification of 3,4-Dibromopyridine 1-oxide would typically employ standard techniques used for similar compounds, including recrystallization from appropriate solvents, column chromatography, or other separation methods to achieve the desired purity.

Chemical Reactivity

The reactivity of 3,4-Dibromopyridine 1-oxide is defined by both the N-oxide functionality and the presence of bromine atoms in positions 3 and 4.

Characteristic Reactions

Based on the reactivity patterns of similar dibromopyridine derivatives, 3,4-Dibromopyridine 1-oxide likely participates in several characteristic reactions:

  • Nucleophilic substitution reactions, particularly at the brominated positions

  • Cross-coupling reactions (Suzuki, Stille, etc.) utilizing the C-Br bonds

  • Reduction of the N-oxide group to form the corresponding pyridine

  • Reactions with electrophiles, where the N-oxide group can direct substitution
    The positioning of the bromine atoms at the 3 and 4 positions creates a distinct electronic distribution compared to other isomers, potentially influencing regioselectivity in reactions.

Applications in Synthetic Chemistry

3,4-Dibromopyridine 1-oxide serves as a valuable building block in the synthesis of more complex molecules with potential applications in various fields.

Pharmaceutical Intermediates

CompoundPosition of BrominationPotential Biological ActivitiesStructure-Activity Considerations
3,4-Dibromopyridine 1-oxide3,4-positionsAntimicrobial (predicted)Adjacent bromine atoms may affect binding to biological targets
3,5-Dibromopyridine 1-oxide3,5-positionsAntimicrobial (documented)Symmetrical substitution pattern
2,5-Dibromopyridine 1-oxide2,5-positionsVariable activityBromine at position 2 affects electronic distribution
The structural differences between these isomers likely result in different biological activity profiles, highlighting the importance of positional isomerism in structure-activity relationships.

Comparative Analysis with Structurally Related Compounds

Structural Comparison with Other Dibromopyridine Derivatives

Table 2: Structural Comparison of 3,4-Dibromopyridine 1-oxide and Related Compounds

CompoundBromine PositionsN-oxide GroupDistinctive Structural Features
3,4-Dibromopyridine 1-oxide3,4PresentAdjacent bromine atoms
3,5-Dibromopyridine 1-oxide3,5PresentSymmetrical bromine positioning
3,4-Dibromopyridine3,4AbsentLacks N-oxide functionality
2,3-Dibromopyridine 1-oxide2,3PresentBromine adjacent to nitrogen
These structural variations result in different electronic distributions, affecting chemical reactivity and biological activities.

Physicochemical Property Differences

The position of bromine atoms in dibromopyridine N-oxides significantly influences their physicochemical properties. For 3,4-Dibromopyridine 1-oxide, the adjacent positioning of bromine atoms likely results in distinct molecular geometry and electronic distribution compared to other isomers.

Future Research Directions

Synthetic Methodology Development

Further research into efficient synthetic routes for 3,4-Dibromopyridine 1-oxide could focus on:

  • Selective bromination strategies with improved regioselectivity

  • Green chemistry approaches to reduce environmental impact

  • Scalable methods suitable for industrial production

Applications Exploration

Potential areas for exploring applications of 3,4-Dibromopyridine 1-oxide include:

  • Development of novel pharmaceutical agents, particularly antimicrobials

  • Investigation of catalytic applications in organic synthesis

  • Exploration of material science applications, such as in electronic materials or polymers

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